4-(3,5-Dichlorophenyl)piperidine hydrochloride
CAS No.:
Cat. No.: VC17441985
Molecular Formula: C11H14Cl3N
Molecular Weight: 266.6 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C11H14Cl3N |
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Molecular Weight | 266.6 g/mol |
IUPAC Name | 4-(3,5-dichlorophenyl)piperidine;hydrochloride |
Standard InChI | InChI=1S/C11H13Cl2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h5-8,14H,1-4H2;1H |
Standard InChI Key | FMOBNKSSGJSGDH-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC1C2=CC(=CC(=C2)Cl)Cl.Cl |
Chemical and Structural Properties
Molecular Characterization
4-(3,5-Dichlorophenyl)piperidine hydrochloride is a crystalline solid with the systematic IUPAC name 4-(3,5-dichlorophenyl)piperidine hydrochloride. Its structure comprises a piperidine ring (a six-membered amine) substituted at the 4-position with a 3,5-dichlorophenyl group, with a hydrochloride counterion enhancing solubility . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 266.6 g/mol | |
Canonical SMILES | C1CNCCC1C2=CC(=CC(=C2)Cl)Cl.Cl | |
Standard InChIKey | FMOBNKSSGJSGDH-UHFFFAOYSA-N | |
Density | 1.207 g/cm³ |
The dichlorophenyl moiety contributes to its lipophilicity ( ≈ 1.2), influencing membrane permeability and target binding .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 4-(3,5-dichlorophenyl)piperidine hydrochloride typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling. A representative pathway includes:
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Friedel-Crafts Acylation: Reaction of piperidine with 3,5-dichlorobenzoyl chloride in the presence of .
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Reductive Amination: Condensation of 3,5-dichlorobenzaldehyde with piperidine followed by reduction using .
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Salt Formation: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt .
Optimization efforts, as seen in related piperidine derivatives, emphasize stereochemical control. For example, cis-configured 3,5-disubstituted piperidines are synthesized via asymmetric hydrogenation to achieve enantiomeric excess >99% .
Structural Analogues and SAR Studies
Structure-activity relationship (SAR) studies on piperidine derivatives reveal critical pharmacophoric elements:
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Halogen Substituents: The 3,5-dichloro configuration enhances binding to hydrophobic pockets in target proteins .
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Piperidine Conformation: Chair conformers improve metabolic stability compared to boat forms .
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N-Substitution: Quaternary ammonium salts (e.g., hydrochloride) improve bioavailability by 40–60% in rodent models .
Pharmacological Activity
Histamine Receptor Modulation
Piperidine derivatives are established histamine H3 receptor antagonists, with values ranging from 10–100 nM . While direct data on 4-(3,5-dichlorophenyl)piperidine hydrochloride are lacking, structural analogues demonstrate high affinity for H3 receptors, implicating potential in treating neurological disorders (e.g., narcolepsy, ADHD) . Molecular docking studies suggest that the dichlorophenyl group occupies the receptor’s hydrophobic subpocket, while the protonated piperidine nitrogen forms a salt bridge with Asp .
Renin Inhibition and Cardiovascular Applications
In a landmark study, cis-3,5-disubstituted piperidines exhibited potent renin inhibition (), a key mechanism in hypertension management . Compound 31 (a 4-hydroxy-3,5-piperidine analogue) reduced blood pressure by 25 mmHg in transgenic rat models, with 60% oral bioavailability . The dichlorophenyl moiety in 4-(3,5-dichlorophenyl)piperidine hydrochloride may similarly engage the S3sp subpocket of renin, though experimental validation is pending .
Applications and Future Directions
Drug Development
The compound’s dual affinity for histamine receptors and aspartic proteases positions it as a multitarget lead. Hybrid derivatives combining dichlorophenylpiperidine with pyrimidinone scaffolds could yield novel CNS-active agents .
Agricultural Chemistry
Piperidine derivatives are explored as fungicides; the dichlorophenyl group may enhance activity against Phytophthora infestans .
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